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Compound of Interest

Compound Name: rac S 33138

CAS No.: 220647-56-3

Cat. No.: B108224

Get Quote

Executive Summary
S 33138 is a potent and selective dopamine D3 receptor antagonist (

D3 = 8.7 vs D2 = 7.1) investigated for the treatment of schizophrenia and cognitive impairment
associated with Parkinson’s disease.[1] Chemically, it belongs to the [1]benzopyrano[3,4-
c]pyrrole class.[2][3][4] The compound requires a stereoselective synthesis to isolate the active
(3aS, 9bR) enantiomer; however, the fundamental synthetic pathway produces the racemic
trans-diastereomer (rac-S 33138) first, which is then resolved.

This guide focuses on the synthesis of the racemic mixture as the primary chemical scaffold.

Chemical Structure & Properties[5][6][7][8][9][10]
[11]
Identification

Code Name: S 33138 (S33138)[2][3][4][5][6]

IUPAC Name:
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-{4-[2-((3a

,9b

)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3

)-yl)ethyl]phenyl}acetamide[2][3][4]

Molecular Formula:

Molecular Weight: 415.54 g/mol

Core Scaffold:trans-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole

Structural Pharmacophores
The molecule consists of three distinct pharmacophoric regions:

The Core (Head): A rigid, tricyclic benzopyrano[3,4-c]pyrrole system. The trans-fused

junction constrains the spatial arrangement, critical for D3 receptor pocket fitting.

The Substituent: An 8-cyano group on the benzopyran ring, enhancing electronic interactions

(likely

-

or polar interactions) within the receptor.

The Tail: An

-ethyl-phenylacetamide side chain, a classic dopaminergic motif providing the necessary
distance to interact with secondary binding pockets (e.g., the orthosteric site).

Retrosynthetic Analysis
The synthesis of rac-S 33138 is best approached by disconnecting the molecule at the tertiary

amine of the pyrrole ring. This divides the synthesis into two phases:

Construction of the Tricyclic Core: The benzopyrano[3,4-c]pyrrole skeleton.[2][4]

Coupling: Attachment of the phenylethylacetamide side chain.
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Logic Flow
Disconnection: The

-alkyl bond is cleaved, revealing the secondary amine core (Intermediate A) and the
alkylating agent (Intermediate B).

Core Deconstruction: The pyran ring (ether bridge) is opened via a retro-Mitsunobu

transform, leading to a 3-hydroxymethyl-4-(2-hydroxyphenyl)pyrrolidine.

Pyrrolidine Formation: This pyrrolidine precursor is traced back to a [3+2] cycloaddition of an

azomethine ylide and a cinnamate derivative.

Legend

rac-S 33138

Core Amine
(trans-8-cyano-benzopyrano-pyrrole)

N-Alkylation

Side Chain
(N-[4-(2-chloroethyl)phenyl]acetamide)

Pyrrolidine Alcohol
(trans-1-benzyl-3-hydroxymethyl-4-aryl-pyrrolidine)

Mitsunobu Cyclization
& Cyanation

Starting Materials
(Cinnamate + Azomethine Ylide)

[3+2] Cycloaddition

Target Molecule Key Intermediate

Click to download full resolution via product page

Caption: Retrosynthetic logic flow for rac-S 33138, moving from the target molecule back to

simple starting materials.
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Detailed Synthesis Protocol
This protocol is based on the methodology described in US Patent 6,090,837 and related

Servier publications. It produces the racemic mixture.

Phase 1: Synthesis of the Benzopyrano[3,4-c]pyrrole
Core
Step 1: [3+2] Cycloaddition (Pyrrolidine Formation)

Reagents: Methyl (E)-3-(5-bromo-2-methoxyphenyl)acrylate,

-benzyl-

-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor), TFA (catalyst).

Procedure:

Dissolve the acrylate in dichloromethane (DCM).

Add the amine precursor and a catalytic amount of trifluoroacetic acid (TFA) at 0°C.

The in-situ generated azomethine ylide undergoes [3+2] cycloaddition with the acrylate.

Result:trans-Methyl 1-benzyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylate.

Note: The trans diastereomer is favored. The bromine serves as a handle for late-stage

cyanation.

Step 2: Reduction to Diol

Reagents: Lithium Aluminum Hydride (LiAlH

), THF.[5]

Procedure:

Suspend LiAlH
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in anhydrous THF under nitrogen.

Add the ester from Step 1 dropwise. Reflux for 2-4 hours.

Result:trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine.

Step 3: Demethylation

Reagents: Boron Tribromide (BBr

) or Sodium Ethanethiolate (EtSNa).

Procedure:

Treat the methoxy-pyrrolidine with BBr

in DCM at -78°C to 0°C.

Result:trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-hydroxyphenyl)pyrrolidine (The

Phenol-Alcohol intermediate).

Step 4: Mitsunobu Cyclization (Ring Closure)

Reagents: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD),

Triphenylphosphine (PPh

), THF.

Procedure:

Dissolve the Phenol-Alcohol and PPh

in anhydrous THF.

Add DEAD dropwise at 0°C. Stir at room temperature.

Mechanism: The alcohol is activated by PPh

/DEAD, and the phenol oxygen attacks the activated carbon, closing the pyran ring.
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Result:trans-2-Benzyl-8-bromo-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.

Step 5: Cyanation

Reagents: Zinc Cyanide (Zn(CN)

), Pd(PPh

)

, DMF.[5]

Procedure:

Dissolve the bromo-intermediate in DMF.

Add Zn(CN)

and the Palladium catalyst.

Heat to 80-100°C under nitrogen for 4-12 hours.

Result:trans-2-Benzyl-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.

Step 6:

-Debenzylation

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

Procedure:

Reflux the benzyl amine with ACE-Cl in dichloroethane.

Concentrate and reflux the residue in methanol.

Result:trans-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole (The Core Amine).

Phase 2: Coupling with Side Chain
Step 7:
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-Alkylation

Reagents:

-[4-(2-chloroethyl)phenyl]acetamide, Potassium Carbonate (K

CO

), Potassium Iodide (KI), Acetonitrile.

Procedure:

Suspend the Core Amine (from Step 6), the alkyl halide side chain, K

CO

, and catalytic KI in acetonitrile.

Reflux for 12-24 hours.

Filter inorganic salts and concentrate.

Purify via column chromatography.[7]

Result:rac-S 33138.

Summary of Reaction Conditions
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Step
Transformatio
n

Reagents
Key
Conditions

Yield (Approx)

1
[3+2]

Cycloaddition

Acrylate, Amine,

TFA
DCM, 0°C to RT 70-80%

2 Reduction LiAlH THF, Reflux 85-90%

3 Demethylation BBr DCM, -78°C 75-85%

4 Cyclization
PPh

, DEAD
THF, 0°C 60-75%

5 Cyanation

Zn(CN)

, Pd(PPh

)

DMF, 100°C 80-90%

6 Debenzylation ACE-Cl, MeOH Reflux 85-95%

7 Alkylation

Side chain-Cl, K

CO
MeCN, Reflux 65-75%

Synthesis Workflow Diagram
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(Formation of Benzopyran)

5. Cyanation (Pd/Zn(CN)2)
6. Debenzylation

7. Alkylation with
Side Chain rac-S 33138
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Caption: Step-by-step synthetic workflow for rac-S 33138 starting from cinnamate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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